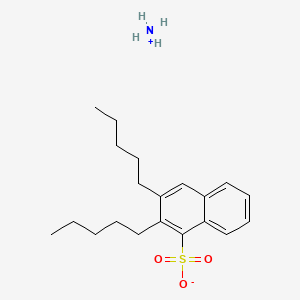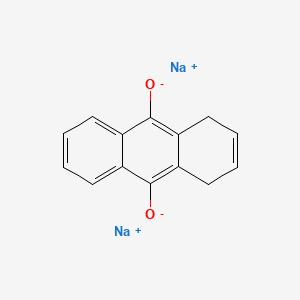
Disodium 1,4-dihydroanthracene-9,10-diolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 1,4-dihydroanthracene-9,10-diolate is a chemical compound with the molecular formula C14H13NaO2 and a molecular weight of 236.25 g/mol . It is a pale yellow solid that is soluble in water and some organic solvents . This compound is known for its applications as a catalyst in organic synthesis reactions, as well as its use as a dye and fluorescent probe .
Vorbereitungsmethoden
The preparation of disodium 1,4-dihydroanthracene-9,10-diolate typically involves the acylation of 1,4-dihydroxyanthracene to obtain its ester, followed by reaction with a base to form the corresponding disodium salt . The synthetic route can be summarized as follows:
Acylation: 1,4-dihydroxyanthracene is reacted with an acylating agent to form the ester.
Base Reaction: The ester is then treated with a base, such as sodium hydroxide, to yield this compound.
Analyse Chemischer Reaktionen
Disodium 1,4-dihydroanthracene-9,10-diolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form 1,4-dihydroxyanthracene.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The major products formed from these reactions include anthraquinone derivatives, 1,4-dihydroxyanthracene, and substituted anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
Disodium 1,4-dihydroanthracene-9,10-diolate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which disodium 1,4-dihydroanthracene-9,10-diolate exerts its effects involves its ability to act as a catalyst and interact with various molecular targets. In catalytic reactions, the compound facilitates the formation of carbon-carbon bonds by stabilizing reaction intermediates. In biological applications, it interacts with cellular components, enabling its use as a fluorescent probe .
Vergleich Mit ähnlichen Verbindungen
Disodium 1,4-dihydroanthracene-9,10-diolate can be compared with other similar compounds such as:
1,4-Dihydroxyanthracene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Anthraquinone: A common oxidation product of this compound, used in dye production.
Substituted Anthracene Derivatives: These compounds have similar structures and reactivity patterns, making them useful in various organic synthesis reactions.
This compound is unique due to its dual role as a catalyst and fluorescent probe, which sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
73347-80-5 |
|---|---|
Molekularformel |
C14H10Na2O2 |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
disodium;1,4-dihydroanthracene-9,10-diolate |
InChI |
InChI=1S/C14H12O2.2Na/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13;;/h1-6,15-16H,7-8H2;;/q;2*+1/p-2 |
InChI-Schlüssel |
YTHBSUMSWZZXCB-UHFFFAOYSA-L |
Kanonische SMILES |
C1C=CCC2=C(C3=CC=CC=C3C(=C21)[O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



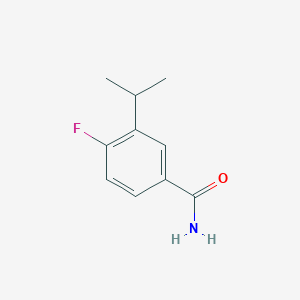
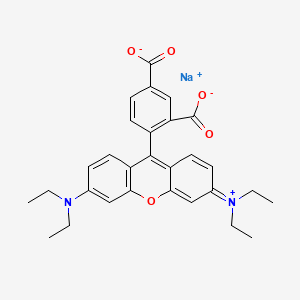
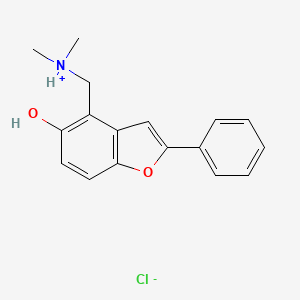
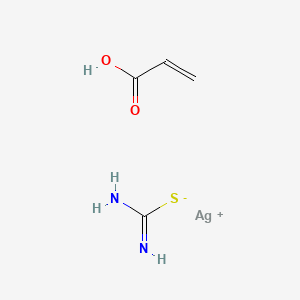
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
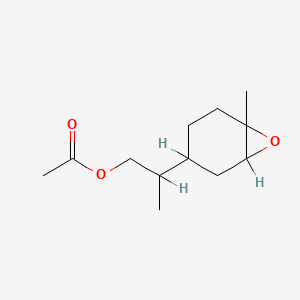
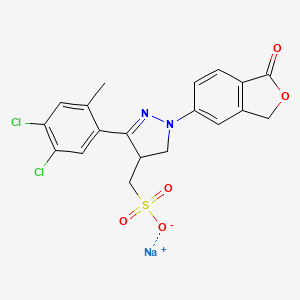
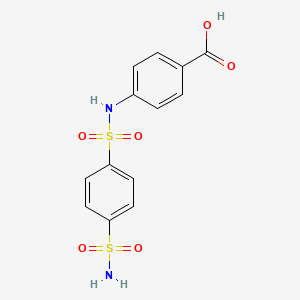
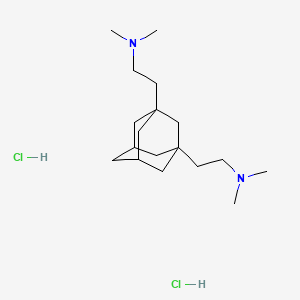
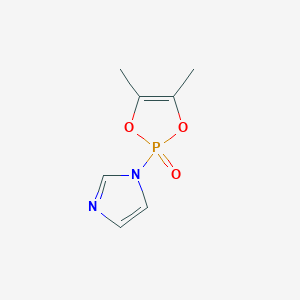
![(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)

